Methyl 2-amino-3-nitrobenzoate

Process Chemistry ARB Synthesis Candesartan Cilexetil Manufacturing

Candesartan cilexetil API manufacturers require regioisomerically pure methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4) as the mandatory building block-the 2-amino-3-nitro substitution directs Sandmeyer bromination and benzimidazole cyclization; incorrect regioisomers (2,4- or 2,5-nitro) abort the pathway. • Direct substrate in the published candesartan sequence achieving 70% overall yield • Eliminates in-house esterification from 2-amino-3-nitrobenzoic acid, improving process mass intensity • Validated reference standard for ICH-compliant GTI monitoring (LOD 1.55 μg/g, LOQ 4.70 μg/g) • >98% purity with full characterization data enables immediate deployment in regulated API manufacturing.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 57113-91-4
Cat. No. B029004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-nitrobenzoate
CAS57113-91-4
SynonymsMethyl 3-Nitroanthranilate;  3-Nitro-anthranilic Acid Methyl Ester;  2-Amino-3-nitro-benzoic Acid Methyl Ester; 
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
InChIKeyHDCLJQZLTMJECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-nitrobenzoate (CAS 57113-91-4): Validated Synthetic Intermediate for Angiotensin II Receptor Blocker (ARB) Manufacturing


Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4), also referred to as methyl 3-nitroanthranilate or 2-amino-3-nitrobenzoic acid methyl ester, is an ortho-amino, meta-nitro disubstituted benzoate ester (C₈H₈N₂O₄, MW 196.16) [1]. It occurs as a light orange to yellow crystalline powder with a melting point of 97–98 °C . The compound’s primary documented role is as a key intermediate in the multi-step synthesis of the antihypertensive prodrug candesartan cilexetil, wherein its precisely positioned amino and nitro groups enable sequential Sandmeyer-type bromination, nitro reduction to a 1,2-diamine, and subsequent benzimidazole cyclization [1][2]. As a potential genotoxic impurity (GTI) in the final drug substance, it is also the subject of validated analytical methods that support regulatory compliance [3].

Why Methyl 2-Amino-3-nitrobenzoate Cannot Be Replaced by Isomeric Nitroanthranilate Esters in ARB Intermediate Procurement


Methyl 2-amino-3-nitrobenzoate (2,3-substitution) is not functionally interchangeable with its 2,4- or 2,5-nitro regioisomers in the candesartan cilexetil synthetic route. The candesartan pathway relies explicitly on the 2-amino-3-nitro substitution pattern: the 2-amino group directs Sandmeyer bromination to the 3-position, and subsequent reduction of the 3-nitro group yields the 1,2-diamine required for benzimidazole ring closure [1]. Regioisomers such as methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4, mp 167–169 °C ) or methyl 2-amino-4-nitrobenzoate (CAS 3558-19-8, mp ~156–158 °C ) place the nitro group at positions that cannot yield the same diamine intermediate, thereby aborting the intended cyclization outcome [1]. Additionally, the ester alkyl chain matters: the methyl ester is the direct substrate in published candesartan processes, and switching to the ethyl analog (CAS 61063-11-4) alters both solubility and the hydrolysis profile without demonstrated equivalent reactivity in the patented sequence . For GTI monitoring, the validated HPLC method of Kumar et al. specifies methyl 2-amino-3-nitrobenzoate as the target analyte; changing to a different impurity marker invalidates the established LOD (1.55 μg/g), LOQ (4.70 μg/g), and system suitability criteria [2].

Quantitative Head-to-Head Evidence for Methyl 2-Amino-3-nitrobenzoate Differentiation


Synthetic Yield Advantage: 70% Overall Yield from Methyl 2-Amino-3-nitrobenzoate to Candesartan Cilexetil in a Published Convergent Route

The Tetrahedron (2010) route starting from methyl 2-amino-3-nitrobenzoate delivers candesartan cilexetil with a demonstrated overall yield of 70% over the complete sequence [1]. In contrast, the acid-starting route (2-amino-3-nitrobenzoic acid) reported in patent CN111253271A requires an extra esterification step before entering the same reaction manifold, introducing an additional yield loss; the patent separately claims a purified yield of the methyl ester itself as 95.6% from the acid [2]. The direct methyl ester start thus eliminates one synthetic operation and its associated material loss and labor cost.

Process Chemistry ARB Synthesis Candesartan Cilexetil Manufacturing

Validated HPLC Method for Genotoxic Impurity Quantification with LOD of 1.55 μg/g and LOQ of 4.70 μg/g

Kumar et al. (2016) developed and ICH-validated an HPLC-UV method specifically for methyl 2-amino-3-nitrobenzoate as a genotoxic impurity in candesartan cilexetil drug substance [1]. The method achieves a detection limit (LOD) of 1.55 μg/g and a quantification limit (LOQ) of 4.70 μg/g, both comfortably below the calculated threshold of toxicological concern (TTC) limit of 46.88 μg/g for this compound in candesartan cilexetil [1]. Method accuracy was demonstrated between 99.02% and 102.68%, with a linearity correlation coefficient R² = 0.9999 [1]. No comparable validated pharmacopeial or literature method exists for regioisomeric impurities such as methyl 2-amino-5-nitrobenzoate or methyl 2-amino-4-nitrobenzoate in the same matrix, meaning any substitution of the impurity marker would require full method redevelopment and revalidation.

Analytical Quality Control Genotoxic Impurity Testing Pharmaceutical Regulatory Compliance

Melting Point as a Simple Identity and Purity Discriminator: Target Compound Melts 59–71 °C Lower than the 2,5- and 2,4-Nitro Regioisomers

The melting point of methyl 2-amino-3-nitrobenzoate is reported as 97–98 °C by multiple authoritative vendor sources . This lies substantially below the melting ranges of the two most commonly encountered regioisomeric analogs: methyl 2-amino-5-nitrobenzoate (167–169 °C, Sigma-Aldrich ) and methyl 2-amino-4-nitrobenzoate (~156–158 °C ). The 59–71 °C gap provides a straightforward, low-cost identity verification test that can distinguish the target compound from its regioisomers using standard melting-point apparatus without needing HPLC or NMR. For procurement receiving inspection, this simple metric enables rapid confirmation that the correct isomer has been supplied, reducing the risk of mis-shipment.

Physical Characterization Regioisomer Purity Control Compound Identity Verification

Functional Group Orthogonality: 2-Amino-3-nitro Arrangement Enables Sequential Chemoselective Transformations Not Accessible with Single-Functionality Analogs

The target compound’s defining synthetic value lies in the orthogonal reactivity of its 2-amino and 3-nitro groups. In the candesartan route, the 2-amino group is first converted to a diazonium salt and displaced with bromide (Sandmeyer reaction) to give methyl 2-bromo-3-nitrobenzoate, establishing the handle for subsequent N-alkylation; the 3-nitro group is then reduced to an amino group, generating the 1,2-diamine that cyclizes to the benzimidazole core of candesartan [1]. Compounds bearing only a nitro group (e.g., methyl 3-nitrobenzoate) lack the 2-amino handle for bromination, while compounds bearing only an amino group (e.g., methyl anthranilate) lack the 3-nitro group that must be reduced to complete the diamine. Methyl 2-amino-5-nitrobenzoate and methyl 2-amino-4-nitrobenzoate, though bearing both functionalities, position the nitro group such that reduction yields a 1,3- or 1,4-diamine, respectively; neither can form the 1,2-fused benzimidazole required for candesartan [2].

Chemoselective Synthesis Benzimidazole Construction Orthogonal Functional Group Strategy

Procurement-Driven Application Scenarios for Methyl 2-Amino-3-nitrobenzoate (CAS 57113-91-4)


Candesartan Cilexetil API Manufacturing: Direct-Use Intermediate in a High-Yielding Convergent Route

Pharmaceutical manufacturers producing candesartan cilexetil API will source methyl 2-amino-3-nitrobenzoate as the immediate building block for the published Tetrahedron (2010) synthetic sequence, which delivers a 70% overall yield from this intermediate to the final prodrug [1]. The methyl ester obviates an in-house esterification step required when starting from 2-amino-3-nitrobenzoic acid, thereby improving process mass intensity and reducing cycle time [2].

Reference Standard for Genotoxic Impurity Monitoring in Candesartan Drug Substance Release Testing

Quality control laboratories supporting candesartan cilexetil production require high-purity methyl 2-amino-3-nitrobenzoate as a reference standard for the validated HPLC-UV method of Kumar et al. (LOD 1.55 μg/g, LOQ 4.70 μg/g, TTC limit 46.88 μg/g) [1]. Procurement of certified reference material with documented purity (>98% by GC) and full characterization data enables direct deployment in ICH-compliant impurity testing without additional method development.

Regioisomer-Selective Synthesis Research in Benzimidazole Medicinal Chemistry

Medicinal chemistry groups exploring benzimidazole-based scaffolds beyond candesartan can leverage methyl 2-amino-3-nitrobenzoate as a validated starting point for constructing 1,2-diaminobenzoate intermediates. The orthogonal amino/nitro arrangement permits sequential chemoselective functionalization (Sandmeyer bromination followed by nitro reduction) that cannot be replicated with the 2,5- or 2,4-regioisomers [1], enabling the exploration of novel substitution patterns at the benzimidazole 4-position.

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